4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 and a molecular weight of 501.768 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the bromination of a phenyl ring, followed by the introduction of a methylphenoxy group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazone formation reaction. Finally, the chlorobenzoate moiety is introduced through esterification
Chemical Reactions Analysis
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Differing by the position of the methyl group on the phenoxy ring.
4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Featuring a methoxy group instead of a methyl group.
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Containing an ethyl group instead of a methyl group.
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
769157-13-3 |
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Molecular Formula |
C23H18BrClN2O4 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18BrClN2O4/c1-15-6-9-18(10-7-15)30-14-22(28)27-26-13-16-12-17(24)8-11-21(16)31-23(29)19-4-2-3-5-20(19)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
SUERFTHVDUCAOQ-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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